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Itraconazole, a triazole antifungal agent, has garnered significant attention in the oncology field

for its potent anti-cancer activities. Beyond its established role in inhibiting fungal lanosterol

14α-demethylase, itraconazole engages with multiple molecular targets within cancer cells and

the tumor microenvironment, leading to the disruption of key oncogenic signaling pathways.

This technical guide provides a comprehensive overview of itraconazole's molecular targets in

oncology, presenting quantitative data, detailed experimental protocols, and visual

representations of the signaling cascades it modulates.

Key Molecular Targets and Mechanisms of Action
Itraconazole's anti-cancer effects are primarily attributed to its ability to interfere with three

critical cellular processes: Hedgehog signaling, mTOR signaling, and angiogenesis, often

linked through its impact on intracellular cholesterol trafficking.[1][2][3]

Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is

aberrantly activated in various cancers, including basal cell carcinoma, medulloblastoma, and

certain types of lung and pancreatic cancers.[4][5][6] Itraconazole has been identified as a

potent antagonist of the Hh pathway.[7][8][9]
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Mechanism: Itraconazole acts on the essential Hh pathway component Smoothened (SMO), a

seven-transmembrane protein.[7][8][10] Unlike other SMO antagonists like cyclopamine,

itraconazole appears to bind to a distinct site on SMO.[7][11] This interaction prevents the

ciliary accumulation of SMO that is normally induced by Hedgehog ligand stimulation, thereby

blocking downstream signal transduction and the activation of Gli transcription factors.[7][8]

The inhibition of Gli1 and Gli2, the primary transcriptional effectors of the pathway, leads to

decreased expression of Hh target genes involved in cell proliferation and survival, such as

GLI1 and PTCH1.[11][12]

Experimental Evidence: Studies have shown that itraconazole can suppress Hh pathway

activity in various cancer models. For instance, in a mouse allograft model of medulloblastoma,

systemically administered itraconazole suppressed Hh pathway activity and tumor growth at

serum levels comparable to those in patients undergoing antifungal therapy.[7]

Quantitative Data Summary: Itraconazole's Efficacy Against the Hedgehog Pathway

Cell Line/Model Assay IC50 / Effect Reference

Shh-Light2 (reporter

cell line)

Gli-luciferase reporter

assay
~800 nM [13]

Ptch-/- cells
β-galactosidase

expression
Inhibition at ~900 nM [7]

Medulloblastoma

allografts (mouse

model)

Gli1 mRNA levels

Significant decrease

with 100 mg/kg

itraconazole b.i.d.

[7]

Basal Cell Carcinoma

(patient-derived

xenografts)

Tumor growth

Reduced growth and

GLI1 mRNA

expression

[14]

Melanoma Cells

(A375, A2058)
Western Blot

Down-regulation of

Gli-1 and Gli-2
[15]

Gastric Cancer Cells

(SGC-7901)
CCK-8 Assay IC50 of 24.83 µM [16][17]

Signaling Pathway Diagram: Itraconazole's Inhibition of the Hedgehog Pathway
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Caption: Itraconazole inhibits the Hedgehog pathway by binding to SMO, preventing its ciliary

accumulation and subsequent activation of GLI transcription factors.

mTOR Signaling Pathway Inhibition
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival,

and its hyperactivation is a common feature of many cancers. Itraconazole has been shown to

inhibit mTOR signaling in various cancer cell types, including endothelial cells, glioblastoma,

and endometrial cancer.[1][2][18]

Mechanism: Itraconazole's inhibition of mTOR signaling is often linked to its effects on

intracellular cholesterol trafficking.[18][19][20] The drug can interfere with the transport of

cholesterol from late endosomes and lysosomes to the plasma membrane.[19][21] This

disruption of cholesterol homeostasis can lead to the inhibition of mTORC1 activity.[22] One

proposed mechanism involves itraconazole binding to the mitochondrial protein voltage-

dependent anion channel 1 (VDAC1), which interferes with mitochondrial ATP production,

leading to the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent

inhibition of mTOR activity.[1] In endothelial cells, itraconazole was found to downregulate the

kinase activity of mTORC1.[22]

Experimental Evidence: In human umbilical vein endothelial cells (HUVECs), itraconazole

inhibits mTOR signaling, which is crucial for their proliferation and for angiogenesis.[1] In

glioblastoma cells, itraconazole-induced inhibition of AKT-mTOR signaling leads to autophagy

and subsequent inhibition of cell proliferation.[4][19]

Quantitative Data Summary: Itraconazole's Efficacy Against the mTOR Pathway
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Cell Line Assay Effect Reference

HUVECs
Western Blot (p-S6K,

p-4E-BP1)

Potent inhibition of

mTORC1 activity
[22]

Glioblastoma Cells

(U87, C6)

Western Blot (p-AKT,

p-mTOR)

Dose-dependent

inhibition
[4]

Endometrial Cancer

Cells (AN3-CA, HEC-

1A)

Western Blot (p-

mTOR, p-p70S6K, p-

AKT)

Reduced

phosphorylation
[23]

Melanoma Cells (SK-

MEL-28, A375)

Western Blot (p-S6K,

p-4E-BP1, p-AKT-

Ser473)

Down-regulated

phosphorylation
[15]

Signaling Pathway Diagram: Itraconazole's Inhibition of the mTOR Pathway
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Caption: Itraconazole inhibits the mTOR pathway, in part by disrupting cholesterol trafficking,

which is essential for mTORC1 activation.

Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors

with essential nutrients and oxygen. Itraconazole is a potent inhibitor of angiogenesis.[4][24]

[25]

Mechanism: Itraconazole's anti-angiogenic effects are multifactorial. It directly inhibits

endothelial cell proliferation, migration, and tube formation.[14][24] A key mechanism is the

inhibition of vascular endothelial growth factor (VEGF) signaling.[14][24] Itraconazole can

prevent the proper glycosylation of VEGF receptor 2 (VEGFR2), leading to the accumulation of

immature N-glycans on the receptor.[1] This impairs VEGFR2 autophosphorylation and

downstream signaling.[1] Additionally, the inhibition of the mTOR pathway in endothelial cells

contributes significantly to its anti-angiogenic properties.[22]

Experimental Evidence: In a screen of FDA-approved drugs, itraconazole was identified as a

potent inhibitor of endothelial cell proliferation with an IC50 of 0.16 μM.[4] In vivo studies using

non-small cell lung cancer xenografts showed that itraconazole treatment reduced tumor

growth and tumor vascular area.[24][25]

Quantitative Data Summary: Itraconazole's Anti-Angiogenic Efficacy

Cell/Model Assay IC50 / Effect Reference

HUVECs Proliferation Assay 0.16 µM [4]

Non-Small Cell Lung

Cancer Xenografts
Tumor Growth

67.5% decrease in

new blood vessel

formation

[4]

Non-Small Cell Lung

Cancer Xenografts
Tumor Growth

72% and 79%

reduction in two

primary xenograft

models

[24]

Workflow Diagram: Experimental Assessment of Anti-Angiogenesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4406527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5588108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3206167/
https://www.spandidos-publications.com/10.3892/ol.2017.6569
https://pmc.ncbi.nlm.nih.gov/articles/PMC5588108/
https://www.spandidos-publications.com/10.3892/ol.2017.6569
https://pmc.ncbi.nlm.nih.gov/articles/PMC5588108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5529765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5529765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4703001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4406527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5588108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3206167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4406527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4406527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5588108/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7821460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Assessing Itraconazole's Anti-Angiogenic Effects
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Caption: A typical experimental workflow to evaluate the anti-angiogenic properties of

itraconazole, encompassing both in vitro and in vivo assays.

Experimental Protocols
Hedgehog Signaling Inhibition Assay (Gli-Luciferase
Reporter Assay)
Objective: To quantify the inhibitory effect of itraconazole on the Hedgehog signaling pathway.

Materials:

Shh-Light2 cells (stably expressing a Gli-responsive firefly luciferase reporter and a

constitutive Renilla luciferase reporter).

Conditioned medium containing Sonic hedgehog N-terminal signaling domain (Shh-N).

Itraconazole stock solution (in DMSO).

96-well white, clear-bottom plates.

Dual-Glo Luciferase Assay System (Promega).
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Luminometer.

Procedure:

Seed Shh-Light2 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them

to attach overnight.

The following day, replace the medium with low-serum medium (e.g., 0.5% FBS in DMEM).

Prepare serial dilutions of itraconazole in low-serum medium.

Add the itraconazole dilutions to the cells, followed by the addition of Shh-N conditioned

medium to stimulate the pathway. Include vehicle control (DMSO) wells.

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

After incubation, measure firefly and Renilla luciferase activities using the Dual-Glo

Luciferase Assay System according to the manufacturer's instructions.

Normalize the firefly luciferase signal to the Renilla luciferase signal to account for

differences in cell viability and transfection efficiency.

Plot the normalized luciferase activity against the itraconazole concentration to determine the

IC50 value.

mTOR Signaling Inhibition Assay (Western Blotting)
Objective: To assess the effect of itraconazole on the phosphorylation status of key mTOR

pathway proteins.

Materials:

Cancer cell line of interest (e.g., HUVECs, glioblastoma cells).

Itraconazole stock solution (in DMSO).

Complete cell culture medium.

6-well plates.
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

BCA Protein Assay Kit.

SDS-PAGE gels and electrophoresis apparatus.

Western blotting apparatus.

PVDF membranes.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K

(Thr389), anti-p70S6K, anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin (loading control).

HRP-conjugated secondary antibodies.

Enhanced chemiluminescence (ECL) substrate.

Imaging system.

Procedure:

Seed cells in 6-well plates and allow them to adhere.

Treat the cells with various concentrations of itraconazole or vehicle control (DMSO) for the

desired time period (e.g., 24, 48 hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration using the BCA

assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using an ECL substrate and an

imaging system.

Quantify the band intensities and normalize the levels of phosphorylated proteins to their

total protein levels.

Conclusion
Itraconazole presents a compelling case for drug repurposing in oncology, with a unique

polypharmacological profile that targets multiple, interconnected oncogenic pathways. Its ability

to simultaneously inhibit Hedgehog and mTOR signaling, coupled with its potent anti-

angiogenic effects, underscores its potential as a versatile anti-cancer agent. The detailed

molecular mechanisms and quantitative data presented in this guide provide a solid foundation

for further preclinical and clinical investigation into the therapeutic applications of itraconazole

in a variety of malignancies. Future research should continue to elucidate the intricate details of

its interactions with its molecular targets and explore rational combination strategies to

maximize its clinical benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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